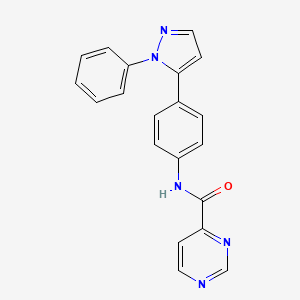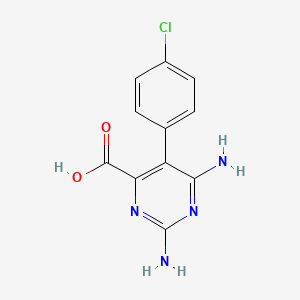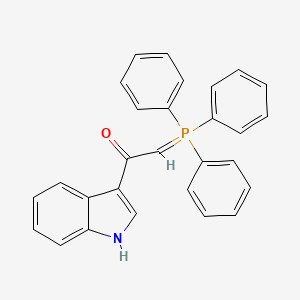
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. Common synthetic routes may include:
Claisen-Schmidt Condensation: This reaction involves the condensation of benzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone, which is then reacted with hydrazine hydrate to form the pyrazolone ring.
Knorr Pyrazole Synthesis: This method involves the cyclization of 1,3-diketones with hydrazines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while reduction may produce dihydropyrazolones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology
The compound exhibits various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is studied for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for drug design and development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. For example, it may inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with microbial cell membranes to exhibit antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Phenylbutazone: Used as an anti-inflammatory drug.
Dipyrone: An analgesic and antipyretic compound.
Uniqueness
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenylpropylidene moiety differentiates it from other pyrazolones, potentially leading to unique interactions with biological targets and novel applications.
Eigenschaften
Molekularformel |
C18H16N2O |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(4Z)-3-phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C18H16N2O/c1-13(14-8-4-2-5-9-14)12-16-17(19-20-18(16)21)15-10-6-3-7-11-15/h2-13H,1H3,(H,20,21)/b16-12- |
InChI-Schlüssel |
PGPZRZDFVNVSCB-VBKFSLOCSA-N |
Isomerische SMILES |
CC(/C=C\1/C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C=C1C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)








![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)

![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)

